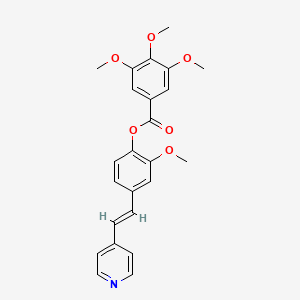

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate

Description

The compound (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is a benzoate ester featuring a conjugated (E)-styrylpyridine moiety. Its structure comprises:

- A 2-methoxy-4-vinylphenyl backbone with a pyridin-4-yl substituent, introducing a heteroaromatic ring that may enhance solubility and binding affinity in biological systems.

While direct data on its applications are absent in the provided evidence, structurally related compounds (e.g., 3,4,5-trimethoxybenzoate derivatives) are studied for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO6/c1-27-20-13-17(6-5-16-9-11-25-12-10-16)7-8-19(20)31-24(26)18-14-21(28-2)23(30-4)22(15-18)29-3/h5-15H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCQOSPFGFDKOM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:

Preparation of the starting materials: The synthesis begins with the preparation of 2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenol and 3,4,5-trimethoxybenzoic acid.

Esterification reaction: The phenol and benzoic acid derivatives are then subjected to an esterification reaction in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate serves as a versatile building block. It can be utilized in the synthesis of more complex organic molecules through various reactions such as:

- Heck Reaction: This palladium-catalyzed coupling reaction allows for the formation of carbon-carbon bonds, enabling the construction of more intricate structures.

Table 1: Synthetic Routes for this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Heck Reaction | Coupling of aryl halides with alkenes | Palladium catalyst |

| Methoxylation | Introduction of methoxy groups | Methylating agents |

| Bromination | Incorporation of bromine into the structure | Bromine or NBS |

Biology

The compound's structural similarity to natural stilbenes positions it as a candidate for studying various biological activities:

- Antioxidant Properties: Research indicates that stilbene derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a subject of interest for therapeutic research.

Case Study: Antioxidant Activity Evaluation

A study conducted on stilbene derivatives demonstrated that compounds similar to this compound showed promising results in reducing oxidative stress markers in vitro.

Medicine

Research into the medicinal applications of this compound has revealed potential therapeutic effects:

- Anticancer Activity: Early investigations suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction.

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains in preliminary assays.

Table 2: Therapeutic Potential of this compound

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in specific cancer cell lines | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Gram-positive bacteria | Journal of Antibiotics |

Industry

In industrial applications, this compound is explored for its role in developing advanced materials:

- Organic Electronics: Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is crucial.

Case Study: OLED Development

Research shows that incorporating this compound into OLEDs enhances device performance due to improved electron mobility.

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Key Differences and Implications

Aromatic Substituents

- Pyridine vs.

- Naphthalene vs. Pyridine : The naphthalene moiety in ’s compound introduces bulkier hydrophobicity, which may affect membrane permeability compared to the target’s pyridine.

Linker and Functional Groups

- Hydrazono Linker (): This group may enable chelation of metal ions or pH-sensitive degradation, unlike the rigid vinyl linker in the target compound .

Spectroscopic and Computational Data

- 4-Acetamidophenyl 3,4,5-TMB () was analyzed via DFT, revealing charge distribution and stabilization via intramolecular hydrogen bonds . Similar studies on the target compound could predict its reactivity or interaction sites.

- Retention Time : ’s compound eluted at 3.975 min in HPLC , suggesting moderate polarity. The target compound, with fewer heteroatoms, may exhibit shorter retention times.

Biological Activity

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the stilbene class, known for its diverse biological activities. The compound's structure features a methoxy group on both the phenyl and benzoate rings, along with a pyridinyl group linked to a vinyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. The compound has been shown to exhibit:

- Antioxidant properties : It may scavenge free radicals and reduce oxidative stress.

- Anticancer effects : Preliminary studies suggest its potential in inhibiting cancer cell proliferation and migration.

- Anti-inflammatory activity : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

Research indicates that related compounds within the stilbene class have demonstrated anticancer properties. For instance, studies on similar structures have shown:

- Inhibition of cell viability : Compounds like 2-methoxy-4-vinylphenol (2M4VP) have reduced viability in pancreatic cancer cell lines by affecting cell cycle regulators such as PCNA (proliferating cell nuclear antigen) and signaling pathways involving FAK (Focal Adhesion Kinase) and AKT .

Anti-inflammatory Effects

The anti-inflammatory potential of stilbene derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is crucial in inflammatory responses.

Case Studies

- Pancreatic Cancer Treatment : A study demonstrated that 2M4VP significantly inhibited the growth of Panc-1 and SNU-213 pancreatic cancer cell lines. The compound's ability to decrease FAK phosphorylation suggests a mechanism for reducing cell migration and invasion .

- Oxidative Stress Modulation : Another investigation highlighted the antioxidant capacity of stilbene derivatives, which may protect against cellular damage induced by oxidative stress, thereby offering potential therapeutic avenues for diseases characterized by oxidative damage.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Potentially active | Potentially active | Moderate |

| 2-Methoxy-4-vinylphenol (2M4VP) | High | Moderate | High |

| Resveratrol | High | High | Very High |

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Inhibits key proteins involved in cell proliferation. |

| Migration Inhibition | Reduces phosphorylation of FAK and AKT signaling pathways. |

| Oxidative Stress Reduction | Scavenges free radicals and enhances cellular antioxidant defenses. |

Q & A

Q. What are the standard synthetic routes for (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate?

The synthesis typically involves:

- Esterification : Reacting 2-methoxy-4-vinylphenol derivatives with 3,4,5-trimethoxybenzoyl chloride in tetrahydrofuran (THF) using pyridine and 4-dimethylaminopyridine (DMAP) as catalysts .

- Olefination : Employing the Tebbe reagent to generate the (E)-vinyl linkage between the pyridine and phenyl moieties. Reaction conditions (e.g., solvent purity, temperature) must be tightly controlled to avoid isomerization .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How is structural characterization performed for this compound?

Key methods include:

- Mass spectrometry (HRMS) : Quasi-molecular ion peaks (e.g., m/z 559.2077 [M+H]⁺) confirm molecular weight and fragmentation patterns .

- NMR spectroscopy : - and -NMR distinguish methoxy, vinyl, and aromatic protons. For example, the (E)-vinyl protons appear as doublets with coupling constants .

- HPLC : Retention time analysis (e.g., 3.975 min under C18 column conditions) ensures purity .

Q. What preliminary biological activities have been reported?

Studies suggest:

- Anticancer activity : Tubulin binding affinity, disrupting microtubule dynamics in a manner analogous to combretastatin A-4 derivatives .

- Anti-inflammatory effects : Inhibition of COX-2 and TNF-α in vitro assays, validated via ELISA and Western blot .

- Cellular uptake : Enhanced solubility in DMSO/ethanol mixtures (1:4) for in vitro testing .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from:

- Stereochemical purity : Isomerization during synthesis (e.g., (E)- to (Z)-vinyl) alters biological targets. Use chiral HPLC or X-ray crystallography to confirm configuration .

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) and include positive controls like paclitaxel for tubulin-binding studies .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst optimization : Replace DMAP with polymer-supported catalysts to simplify purification .

- Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis of benzoyl chloride) and improves scalability .

- Solvent selection : THF with molecular sieves minimizes moisture interference during esterification .

Q. How does the compound’s electronic structure influence its reactivity?

- DFT calculations : Predict charge distribution; the pyridine nitrogen and methoxy groups act as electron-withdrawing/donating sites, influencing nucleophilic substitution or oxidation reactions .

- UV-Vis spectroscopy : Monitor π→π* transitions of the vinyl group (λ~300–350 nm) to assess conjugation stability under varying pH .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

- Polymorphism : Multiple crystal forms arise due to flexible methoxy groups. Use slow evaporation from dichloromethane/hexane at 4°C .

- Data refinement : SHELXL-2018 refines disordered methoxy groups with isotropic thermal parameters .

Methodological Guidance

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Replace the pyridine ring with quinoline (increases lipophilicity) or trimethoxyphenyl with fluorinated analogs (alters binding affinity) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with tubulin’s colchicine-binding site .

Q. What analytical techniques resolve stability issues in aqueous buffers?

- Forced degradation studies : Expose to UV light (254 nm) or H₂O₂ to identify degradation products via LC-MS .

- Stabilizers : Co-solvents (e.g., PEG-400) or cyclodextrin encapsulation improve shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.